molecular formula C18H17N5 B3171928 N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine CAS No. 946700-73-8

N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine

Cat. No.: B3171928
CAS No.: 946700-73-8
M. Wt: 303.4 g/mol
InChI Key: OEHDGTMOBNLJGZ-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine is a secondary amine featuring two distinct aromatic moieties: an indol-5-ylmethyl group and a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group. The indole moiety (C₈H₆N) is substituted at position 5 with a methylene (-CH₂-) linker to the amine, while the phenyl group (C₆H₄) is substituted at position 4 with a methylene-linked 1H-1,2,4-triazole (C₂H₂N₃).

Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5/c1-4-17(5-2-14(1)11-23-13-19-12-22-23)21-10-15-3-6-18-16(9-15)7-8-20-18/h1-9,12-13,20-21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHDGTMOBNLJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NCC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that combine indole and triazole moieties. The general synthetic approach includes:

  • Formation of the Indole Derivative : Starting from commercially available indole derivatives.
  • Triazole Formation : Utilizing 1,2,4-triazole precursors through methods such as cyclization reactions.
  • Amine Coupling : The final step involves coupling the indole and triazole components using amine chemistry.

Antimicrobial Properties

Research indicates that compounds featuring indole and triazole structures often exhibit antimicrobial activities. For instance, similar compounds have been tested against various bacterial strains and fungi. While specific data on this compound is limited, related studies suggest:

CompoundActivityTested Organisms
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneModerateE. coli, S. aureus
3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazoleSignificantC. albicans

These findings suggest that the presence of both indole and triazole rings may enhance antimicrobial efficacy.

Antidepressant Activity

Recent studies have explored the potential antidepressant effects of compounds containing indole and triazole structures. The mechanisms often involve modulation of serotonin receptors or inhibition of monoamine oxidase (MAO). For example:

  • Serotonin Receptor Interaction : Compounds similar to this compound have shown affinity for serotonin receptors (5-HT).

Study 1: Antimicrobial Evaluation

A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising activity profiles.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study focusing on indole derivatives, researchers found that specific compounds demonstrated significant antidepressant-like effects in animal models. These effects were attributed to increased serotonin levels in the brain.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Indole Ring : Modifications can enhance receptor affinity.
  • Triazole Positioning : The position of substituents on the triazole ring can affect biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole/Indazole Derivatives

  • N-{1-[4-(Methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine (C₁₇H₁₈N₂S, MW 282.40): This compound shares the indole core but replaces the triazole-phenyl group with a methylsulfanylphenyl-ethylamine chain.
  • N-[1-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1H-indazol-5-amine (C₁₃H₁₄N₄S, MW 258.34):
    Substituting indole with indazole introduces an additional nitrogen atom, increasing polarity. The thiazole ring may confer metal-binding properties absent in the target compound .

Triazole Derivatives

  • This compound demonstrated 46% yield in anticancer screening .
  • 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine (C₂H₃N₇O₂, MW 173.09):
    Functionalized with azide (-N₃) and nitro groups, this derivative is tailored for energetic materials (detonation velocity: 8,159–9,409 m/s) rather than biological applications .

Thiazole Derivatives

Tetrazole Derivatives

  • N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetrazol-5-amine (C₁₀H₁₀F₃N₅O, MW 273.21):
    Tetrazoles are more acidic (pKa ~4–5) than triazoles, favoring salt formation under physiological conditions. The trifluoromethoxy (-OCF₃) group enhances metabolic stability .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Applications Evidence ID
N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine ~C₁₉H₁₈N₆ ~330.39 Indole-triazole hybrid Potential antifungal/anticancer (inferred)
N-(3-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine C₁₄H₁₂N₅O₂ 282.28 Nitro group Anticancer (46% yield in synthesis)
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine C₂H₃N₇O₂ 173.09 Azide/nitro groups Energetic material (detonation velocity: 9,409 m/s)
Fluconazole C₁₃H₁₂F₂N₆O 306.27 Difluorophenyl-triazole Antifungal (clinical use)
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-amine C₁₀H₁₀F₃N₅O 273.21 Tetrazole/trifluoromethoxy Metabolic stability

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound N-(3-Nitrophenyl)-5-phenyl-triazol-3-amine Fluconazole
LogP (Predicted) ~3.2 ~2.8 0.5
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 6 7 5
Bioactivity Antifungal (inferred) Anticancer Antifungal
Synthetic Yield N/A 46% N/A

Discussion and Implications

The target compound’s combination of indole (a common pharmacophore in serotonin analogs) and triazole (a key moiety in antifungals) suggests dual functionality. Its indole moiety may enable interactions with neurotransmitter receptors, while the triazole group could inhibit cytochrome P450 enzymes, akin to fluconazole . However, its larger size (MW ~330) compared to fluconazole (MW 306) may reduce oral bioavailability.

Structural analogs highlight trade-offs:

  • Electron-withdrawing groups (e.g., -NO₂ in ) enhance stability but may reduce solubility.
  • Tetrazoles () offer acidity for salt formation but lack the triazole’s hydrogen-bonding versatility.

Q & A

Basic: How can the synthesis of N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine be optimized for improved yield and purity?

Methodological Answer:
Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, in analogous quinazoline derivatives, yields up to 82% were achieved using reflux conditions in polar aprotic solvents like DMF . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol can enhance purity. Monitoring intermediates by TLC and elemental analysis (e.g., C, H, N percentages) ensures stoichiometric accuracy .

Basic: What spectroscopic techniques are essential for structural confirmation, and how should discrepancies in data be addressed?

Methodological Answer:
Critical techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., NH stretches in indole/triazole at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : For backbone connectivity; compare chemical shifts to reported analogs (e.g., triazole CH2 protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺).
    Discrepancies between NMR and MS data may arise from impurities or tautomerism. Resolve by repeating experiments, using deuterated solvents for NMR, or employing high-resolution MS (HRMS) .

Advanced: How does the substitution pattern on the triazole and indole rings influence physicochemical properties?

Methodological Answer:
Substituents alter electronic and steric profiles:

  • Triazole Methylation : Increases lipophilicity (logP), measured via HPLC retention times. Compare to analogs like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine, where methyl groups enhance thermal stability (melting points 57–59°C vs. 158–159°C for bulkier derivatives) .
  • Indole Substituents : Electron-withdrawing groups (e.g., nitro) reduce basicity, quantified via pKa titrations. Computational tools (e.g., Gaussian 03) predict substituent effects on HOMO/LUMO gaps .

Advanced: What computational methods predict stability and reactivity under varying environmental conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability. For example, 3-azido-N-nitro-1H-1,2,4-triazol-5-amine derivatives showed BDEs correlating with DSC decomposition temperatures .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media. Use tools like GROMACS to model hydrolysis or oxidation pathways.
  • Explo5 Software : Predict detonation parameters (e.g., velocity, pressure) for energetic analogs, guiding safe handling protocols .

Advanced: How to design experiments assessing biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure IC50. For carbonic anhydrase inhibition, compare to reference inhibitors like acetazolamide .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCRs). For antifungal activity (as in triazole derivatives), test MIC values against Candida spp. via broth microdilution .
  • SAR Analysis : Synthesize analogs with modified triazole/indole groups and correlate structural features with activity trends .

Advanced: What challenges arise in resolving tautomeric forms of the triazole moiety crystallographically?

Methodological Answer:
Triazoles exhibit tautomerism (1H vs. 2H forms), complicating X-ray analysis. Strategies include:

  • Low-Temperature Crystallography : Reduces thermal motion, improving electron density maps.
  • Neutron Diffraction : Directly locates hydrogen atoms, as used in 3-phenyl-1H-1,2,4-triazol-5-amine tautomer studies .
  • Computational Refinement : Software like SHELXL refines tautomeric populations based on occupancy factors .

Basic: How to address conflicting data between NMR and elemental analysis?

Methodological Answer:

  • Recheck Purity : Use HPLC-MS to detect impurities masking true NMR signals.
  • Elemental Analysis Calibration : Ensure combustion parameters (e.g., oxygen flow) are optimized. For example, discrepancies in C/H/N percentages >0.3% indicate sample contamination .
  • Alternative Characterization : Supplement with 2D NMR (COSY, HSQC) to resolve overlapping peaks or X-ray crystallography for unambiguous confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine
Reactant of Route 2
Reactant of Route 2
N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine

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